5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile, also known as AHP, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a heterocyclic compound which consists of three nitrogen atoms and one carbon atom. AHP has been studied for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidine nucleotides. Additionally, AHP has been investigated for its potential use as an antifungal agent as well as a possible treatment for certain types of cancer.
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile and its derivatives are primarily used in chemical synthesis. Ahmed et al. (2002) synthesized new oxopyrazolinylpyridines and pyridopyrimidines, indicating the compound's utility in creating novel chemical structures (Ahmed et al., 2002). Kumaravel and Vasuki (2009) developed a catalyst-free combinatorial library of novel derivatives, showcasing its potential in green chemistry applications (Kumaravel & Vasuki, 2009).
Spectral Analysis and Quantum Studies
In spectral analysis and quantum studies, Halim and Ibrahim (2022) investigated the novel HMBPP compound derived from this chemical. They performed various quantum calculations and spectral analyses, revealing insights into its structural and electronic properties (Halim & Ibrahim, 2022).
Drug Synthesis
In the context of drug synthesis, Arunachalam et al. (2019) reported a scalable synthesis of a potent kinase inhibitor, BMS-986236, involving a derivative of this compound. This research highlights its role in the development of pharmaceuticals (Arunachalam et al., 2019).
Synthetic Methodology
Faria et al. (2014) described the synthesis of new tetrazole and pyrazolopyrimidine derivatives, demonstrating the compound's versatility in synthetic methodology (Faria et al., 2014).
Antibacterial Properties
El-ziaty et al. (2018) utilized a derivative for the synthesis of new heterocycles with notable antimicrobial properties, suggesting its potential in antibacterial research (El-ziaty et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives has been analyzed in various studies. Fathima et al. (2014) investigated the crystal and molecular structure of a derivative, providing insights into its intermolecular interactions (Fathima et al., 2014).
Anti-inflammatory Evaluation
Fahmy et al. (2012) synthesized a series of heterocyclic derivatives, including pyrazole-4-carbonitrile, for anti-inflammatory evaluation, indicating its biomedical relevance (Fahmy et al., 2012).
properties
IUPAC Name |
5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-2-7(16)14-9(13-5)15-8(11)6(3-10)4-12-15/h2,4H,11H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVUEGXODZWHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321436 | |
Record name | 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-amino-1-(4-hydroxy-6-methylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
90324-30-4 | |
Record name | 5-amino-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701321436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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